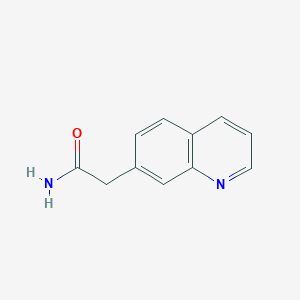

2-(Quinolin-7-YL)acetamide

Beschreibung

2-(Quinolin-7-YL)acetamide is an acetamide derivative featuring a quinoline core substituted at the 7-position. The quinoline moiety is a bicyclic aromatic system with a nitrogen atom at the 1-position, conferring unique electronic and steric properties. Key structural data for the acetamide derivative include:

- 13C NMR (CDCl3): δ 168.8 (C=O), 146.2 (C-8a), 130.7 (C-7), and 25.5 (CH3) .

- HRMS (ESI): [M + H+] observed at 263.1182 (calculated: 263.1179), confirming the molecular formula C17H14N2O .

The compound’s planar quinoline structure enables π-π stacking interactions, while the acetamide group facilitates hydrogen bonding, making it a candidate for pharmacological applications.

Eigenschaften

CAS-Nummer |

861393-88-6 |

|---|---|

Molekularformel |

C11H10N2O |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

2-quinolin-7-ylacetamide |

InChI |

InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-9-2-1-5-13-10(9)6-8/h1-6H,7H2,(H2,12,14) |

InChI-Schlüssel |

NGVBCFOLNQHXSO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C(C=C2)CC(=O)N)N=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The resulting quinoline derivative can then be reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Quinolin-7-YL)acetamide undergoes various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often use alkyl halides or amines.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Quinolin-7-YL)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and cancer.

Industry: Used in the development of dyes, catalysts, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Quinolin-7-YL)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below summarizes key structural features and properties of 2-(quinolin-7-YL)acetamide and related acetamide derivatives:

Physicochemical Properties

- Solubility: Benzothiazole acetamides () with trifluoromethyl groups may exhibit improved lipophilicity compared to the polar quinoline-based analog.

- Stability: 2-(Quinolin-7-yl)acetic acid (precursor) shows moderate stability, while pyridazinone derivatives () are stable under physiological conditions due to their rigid heterocyclic cores .

Key Research Findings and Gaps

- Structural Advantages: The quinoline scaffold in 2-(quinolin-7-YL)acetamide allows for easier functionalization at the C-2 and C-8 positions compared to pyridazinone or benzothiazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.